Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXNAGGDXDKASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278384 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313726-09-8 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis of Pyrazolo 1,5 a Pyrimidin 5 Ylmethanamine Analogues
Established Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system is primarily achieved through several key synthetic strategies. These methods offer access to a wide array of substituted analogues, providing a foundation for the synthesis of more complex derivatives like pyrazolo[1,5-a]pyrimidin-5-ylmethanamine.
Cyclization Approaches for Fused Bicyclic Systems
Cyclization reactions represent a fundamental and widely adopted approach for constructing the fused bicyclic system of pyrazolo[1,5-a]pyrimidines. nih.gov These strategies are valued for their efficiency in forming the core structure. nih.gov Typically, the synthesis begins with the formation of a pyrazole (B372694) ring, often through the condensation of hydrazine (B178648) derivatives with carbonyl-containing compounds. nih.gov
A common method involves the reaction of 3-amino-1H-pyrazoles with various β-dicarbonyl compounds or their equivalents. For instance, the cyclization of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov
Another notable cyclization process involves a cyclocondensation reaction between the amino groups of pyrazoles and enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov This is often followed by oxidative halogenation to introduce functional handles for further diversification. nih.gov Pericyclic reactions, such as a [4+2] cycloaddition of acyclic precursors, have also been developed, offering a one-pot, scalable synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonyl compounds | - | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles, Enaminones/Chalcones | K₂S₂O₈ | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| N-propargylic sulfonylhydrazone, Sulfonyl azide (B81097) | Cu(I)Cl | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Condensation Reactions with Aminopyrazoles
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a frequently employed and versatile strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the biselectrophilic β-dicarbonyl compound to form the pyrimidine (B1678525) ring. nih.gov
This reaction can be performed under acidic or basic conditions, and the choice of catalyst, such as sulfuric acid or a Lewis acid, can be crucial for facilitating the cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. nih.gov The nature of the β-dicarbonyl compound directly influences the substitution pattern on the pyrimidine ring, allowing for the introduction of various functional groups. nih.gov For example, the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid and acetic acid provides an efficient route to novel pyrazolo[1,5-a]pyrimidine analogues. nih.govresearchgate.net
The chemoselectivity of the condensation can sometimes be controlled by the reaction conditions. For instance, the reaction of isoflavones with 3-aminopyrazole (B16455) can yield either 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation or 6,7-diarylpyrazolo[1,5-a]pyrimidines with conventional heating. nih.gov
| Aminopyrazole Reactant | β-Dicarbonyl/Equivalent | Catalyst/Conditions | Product Type | Reference |
| Substituted 5-aminopyrazoles | 1,3-Diketones or Keto esters | H₂SO₄, AcOH | Pyrazolo[1,5-a]pyrimidine analogues | nih.govresearchgate.net |
| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Aminopyrazole | Isoflavone | Conventional heating | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Amino-1H-pyrazole | Enaminone | Pyridine (B92270), reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govnih.gov A common MCR strategy involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. nih.gov
Rhodium-catalyzed MCRs have also been developed, for example, the reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides, which can produce a diverse range of pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov Another approach involves an iodine-catalyzed pseudo-multicomponent reaction of aroylacetonitriles and sulfonyl hydrazides to generate densely functionalized pyrazolo[1,5-a]pyrimidines. nih.govacs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| 3-Amino-1H-pyrazole | Aldehyde | Malononitrile/Ethyl cyanoacetate | - | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aldehyde | Aminopyrazole | Sulfoxonium ylide | Rhodium complexes | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aroylacetonitrile | Sulfonyl hydrazide | - | Iodine | Densely functionalized pyrazolo[1,5-a]pyrimidines | nih.govacs.org |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govcapes.gov.br The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance reaction selectivity compared to conventional heating methods. capes.gov.brresearchgate.net
This technology has been successfully applied to various synthetic strategies, including cyclization and condensation reactions. nih.gov For example, a microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles has been reported for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Similarly, the reaction of enaminones with appropriate amines under microwave irradiation provides a rapid and efficient route to novel pyrazolo[1,5-a]pyrimidines. researchgate.net The chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavones and 3-aminopyrazole is another example where microwave irradiation plays a key role. nih.gov
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Cyclization | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazoles | Solvent-free, Microwave | Regioselective, Rapid | nih.gov |
| Condensation | Enaminones, Amines | Microwave | Rapid, High yield | researchgate.net |
| Chemoselective Condensation | Isoflavones, 3-Aminopyrazole | Microwave | Chemoselective, Excellent yields | nih.gov |
| One-pot, two-step | Pyrazolo[1,5-a]pyrimidine core, Aryl halides | Pd-catalyzed direct C-H arylation, saponification-decarboxylation, Microwave | Short reaction times, Excellent yields | rsc.org |
Strategic Functionalization and Derivatization of the Pyrazolo[1,5-a]pyrimidine Core
Once the pyrazolo[1,5-a]pyrimidine scaffold is constructed, further diversification is often necessary to fine-tune its biological properties. Palladium-catalyzed cross-coupling reactions are a cornerstone of this functionalization process, enabling the introduction of a wide range of substituents onto the heterocyclic core. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling for Diversification
Palladium-catalyzed cross-coupling reactions have proven to be invaluable for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine ring system. nih.govrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
A significant application is the direct C-H arylation of pyrazolo[1,5-a]pyrimidines. For example, palladium-catalyzed C7-H (hetero)arylation using (hetero)aryl bromides has been reported. rsc.org More recently, a direct oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes has been developed using a palladium acetate (B1210297) catalyst and a silver acetate oxidant, eliminating the need for pre-functionalized starting materials. rsc.org
Intramolecular palladium-catalyzed dehydrogenative coupling has also been utilized to synthesize fused pyrazolo[1,5-a]pyrimidines from easily accessible substrates under mild conditions. nih.govacs.org Furthermore, Suzuki-Miyaura coupling reactions are widely used to introduce aryl and heteroaryl groups. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can undergo selective Suzuki coupling to introduce substituents at the C5 position. nih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Direct C-H Heteroarylation | Pyrazolo[1,5-a]pyrimidines | Five-membered heteroarenes | Pd(OAc)₂, AgOAc, PivOH, DMSO | C7-Heteroarylated pyrazolo[1,5-a]pyrimidines | rsc.org |
| Intramolecular Dehydrogenative Coupling | 2-Arylacetaldehyde, Azole-amine | PdCl₂ | Fused pyrazolo[1,5-a]pyrimidines | nih.govacs.org | |
| Suzuki-Miyaura Coupling | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Boronic acid pinacol (B44631) ester | Tetrakis(triphenylphosphino)palladium(0), Na₂CO₃, DME | 5-Substituted-7-chloro-2-methylpyrazolo[1,5-a]pyrimidines | nih.gov |
Click Chemistry Applications in Scaffold Modification
Click chemistry has emerged as a powerful tool for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the efficient attachment of various bioactive moieties. nih.gov This approach facilitates the rapid generation of diverse compound libraries with potential applications in diagnostics and targeted therapies. nih.govrsc.org
One notable application involves a [4 + 2] cycloaddition reaction starting from acyclic precursors. In a method developed by Ding and co-workers, an N-propargylic sulfonylhydrazone undergoes a copper(I)-catalyzed click reaction with a sulfonyl azide to form a triazole intermediate. This intermediate then rearranges to form the fused pyrazolo[1,5-a]pyrimidine ring in a one-pot, scalable process. nih.gov This strategy highlights the utility of click chemistry in constructing the core scaffold itself.
Furthermore, palladium-catalyzed cross-coupling reactions, which share principles with click chemistry in their efficiency and specificity, have been instrumental in introducing diverse functional groups to the pyrazolo[1,5-a]pyrimidine core, thereby enhancing its structural diversity and biological activity. rsc.org
C-H Functionalization for Regioselective Substitutions
Direct C-H functionalization has become an increasingly important strategy for the regioselective introduction of substituents onto the pyrazolo[1,5-a]pyrimidine ring system, avoiding the need for pre-functionalized starting materials.
Bedford and colleagues have demonstrated a method for the selective arylation of either the 3 or 7-position of the pyrazolo[1,5-a]pyrimidine core. nih.govencyclopedia.pub The regioselectivity is controlled by the electronic properties of the coupling partners. When an excess of aryl bromide is used, the 7-aryl derivative is favored. Conversely, using a π-deficient aryl halide, such as pyrimidin-5-yl bromide, leads to the formation of the 3-aryl derivative in high yields due to coupling at the highly nucleophilic 3-position. nih.govencyclopedia.pub
Another approach involves the Rh-catalyzed multicomponent synthesis of variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov Hoang and coworkers developed a three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides via a rhodium(III)-catalyzed imidoyl C-H activation to produce pyrazolo[1,5-a]pyrimidines. rsc.org
| Method | Position(s) Functionalized | Key Reagents/Catalysts | Key Findings |
|---|---|---|---|
| Selective Arylation | 3 or 7 | Aryl bromide, Pd catalyst | Regioselectivity is dependent on the electronic properties of the reagents. nih.govencyclopedia.pub |
| Three-Component Coupling | Multiple | Aldehydes, aminopyrazoles, sulfoxonium ylides, Rh(III) catalyst | Proceeds via imidoyl C-H activation. rsc.org |
Nucleophilic Aromatic Substitution Reactions for Amine Introduction
Nucleophilic aromatic substitution (NAS) is a fundamental method for introducing amine functionalities at the electrophilic positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring. nih.gov This reaction is widely utilized in medicinal chemistry to append various structural motifs, including aromatic amines, alkylamines, and cycloalkylamines. nih.gov
The reaction typically involves the attack of a nucleophile, such as an amine, on a carbon atom of the pyrimidine ring, leading to the displacement of a leaving group. youtube.com While direct substitution at the 6-position to introduce an amine is not readily achieved through common NAS reactions, alternative strategies have been developed. For instance, Portilla and coworkers devised a method to form 6-amino derivatives through the reduction of 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines, which provides a 1,2-diamine system. nih.gov
In a different approach, Wang and his team reported the synthesis of 3-amino derivatives via the catalytic reduction of the corresponding 3-nitro compounds. nih.gov These reduction methods provide access to amine-substituted pyrazolo[1,5-a]pyrimidines that are not directly accessible through NAS.
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The application of green chemistry principles to the synthesis of pyrazolo[1,5-a]pyrimidines has gained significant traction, focusing on the use of environmentally benign solvents and energy sources. nih.gov
Ultrasound-Promoted Reaction Conditions
Ultrasound irradiation has been successfully employed to promote the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as shorter reaction times, milder conditions, and improved yields. researchgate.netnih.gov One such method involves the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) under ultrasonic irradiation for just 5 minutes, resulting in good to excellent yields (61-98%). researchgate.net This demonstrates a significant rate enhancement compared to conventional heating methods. nih.gov
Another ultrasound-assisted approach involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol with KHSO4 as a catalyst, providing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu These methods highlight the efficiency and environmental benefits of using ultrasound in organic synthesis. eurjchem.comresearchgate.net
Aqueous Reaction Media Utilization
The use of water or aqueous media in the synthesis of pyrazolo[1,5-a]pyrimidines aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents. eurjchem.comresearchgate.net
Researchers have developed a one-pot, three-component synthesis of highly substituted pyrazolo[1,5-a]pyrimidines using KHSO4 as a catalyst in an aqueous medium under ultrasound irradiation. eurjchem.com This method provides a simple, efficient, and environmentally friendly route to these compounds. Similarly, the reaction of formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation in aqueous ethanol has been reported to afford the desired pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
The use of aqueous media is not limited to ultrasound-promoted reactions. Bedford and coworkers found that using a combination of sodium iodide (NaI) and K2S2O8 in water was highly effective for the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives, achieving nearly quantitative yields. nih.gov
Optimization of Synthetic Pathways for this compound-like Derivatives
The optimization of synthetic pathways is crucial for the efficient and large-scale production of pyrazolo[1,5-a]pyrimidine derivatives with desired biological activities. rsc.orgarabjchem.org Structure-activity relationship (SAR) studies play a key role in guiding these optimizations by highlighting the influence of substituent patterns on pharmacological properties. rsc.org
One strategy for optimization involves the hybridization of the pyrazolo[1,5-a]pyrimidine scaffold with other pharmacologically active moieties, such as pyridine. arabjchem.org This approach aims to create molecular hybrids with enhanced or novel biological activities. For example, the combination of pyrazolo[1,5-a]pyrimidine and pyridine moieties has been explored to develop new anti-inflammatory agents. arabjchem.org
Another key aspect of optimization is the development of regioselective synthetic methods. The ability to control the position of substituents on the pyrazolo[1,5-a]pyrimidine core is essential for fine-tuning the properties of the final compound. nih.gov For instance, the development of a one-pot synthesis of new pyrazolo[1,5-a]pyrimidine analogues by reacting 1H-pyrazol-5-amine derivatives with methyl-3-oxobutanoate, phosphorus oxychloride, and N,N-dimethylaniline under inert conditions provides a direct route to specific substitution patterns. mdpi.com
| Optimization Strategy | Approach | Example | Goal |
|---|---|---|---|
| Molecular Hybridization | Combining the pyrazolo[1,5-a]pyrimidine scaffold with other active moieties. | Hybridization with a pyridine scaffold. arabjchem.org | To develop new anti-inflammatory agents with potentially enhanced activity. arabjchem.org |
| Regioselective Synthesis | Developing methods to control the position of substituents. | One-pot reaction of 1H-pyrazol-5-amine derivatives with specific reagents to control substitution. mdpi.com | To fine-tune the pharmacological properties of the derivatives. rsc.org |
| Reaction Condition Optimization | Systematic variation of solvents, catalysts, and temperature. | Synthesis of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidines by reacting 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with enaminones in refluxing glacial acetic acid. nih.gov | To improve reaction yields, reduce byproducts, and increase overall efficiency. nih.gov |
Structural Elucidation and Conformational Analysis of Pyrazolo 1,5 a Pyrimidine Derivatives
Advanced Spectroscopic Characterization Methods
Spectroscopic methods are indispensable tools for elucidating the structural framework of pyrazolo[1,5-a]pyrimidine (B1248293) compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information, allowing for a detailed analysis of the molecular structure, from the connectivity of atoms to the identification of specific functional groups. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, often involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, necessitates rigorous spectroscopic confirmation of the resulting structures. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule, enabling the precise assignment of the chemical structure. nih.gov
In the ¹H NMR spectrum of pyrazolo[1,5-a]pyrimidine derivatives, the chemical shifts and coupling constants of the protons on the bicyclic ring system are characteristic. For instance, in a study of 7-(4-Methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine, the proton at position 7 of the pyrazolo[1,5-a]pyrimidine core appeared as a singlet at δ 8.33 ppm. semanticscholar.org The protons on the pyrimidine (B1678525) ring (H-6) and the pyrazole (B372694) ring (H-3 and H-4) also show distinct signals that are influenced by the nature and position of substituents. semanticscholar.org For example, in 7-(4-chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine, the H-3 and H-4 protons were observed as doublets at δ 7.58 ppm and δ 6.87 ppm, respectively. semanticscholar.org
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazolo[1,a]pyrimidine core are sensitive to the electronic effects of the substituents. The characterization of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is routinely supported by both ¹H and ¹³C NMR data to confirm their proposed structures. nih.gov
Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Other Signals (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| 7-(4-Chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | 7.58 (d, J=8.4 Hz) | 6.87 (d, J=2.4 Hz) | - | 8.22 (s) | 8.75 (d, J=4.8 Hz, H6”), 8.59 (d, J=8.0 Hz, H4”), 8.17 (dd, J=8.4, 4.0 Hz, H3”,5”), 7.93 (d, J=2.0 Hz, H2’,6’), 7.44 (d, J=4.0 Hz, H3’,5’) | CDCl₃ | semanticscholar.org |
| 7-(4-Methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | 7.58 (d, J=5.2 Hz) | 6.92 (d, J=2.0 Hz) | - | 8.33 (s) | 8.78 (d, J=4.4 Hz, H6”), 8.51 (d, J=8.0 Hz, H4”), 8.25 (d, J=8.8 Hz, H3”,5”), 8.10 (d, J=10.4 Hz, H6’), 8.03 (d, J=7.6 Hz, H2’), 7.19 (d, J=8.8 Hz, H3’,5’), 3.09 (s, -OCH₃) | CDCl₃ | semanticscholar.org |
| 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 8.55 (s) | - | 6.18 (s) | - | 6.18 (s, pyrimidine ring protons), 8.14 (br s, -NH₂), 2.40 (br s, -CH₃) | Not Specified | ias.ac.in |
Note: The numbering of protons on substituent groups (e.g., H6", H4") follows the designation in the cited literature.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For pyrazolo[1,5-a]pyrimidine derivatives, mass spectrometry serves as a crucial tool for confirming the molecular formula and corroborating the proposed structure. nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For instance, the molecular formula of a pyrazolo[1,5-a]pyrimidine derivative can be confidently established by comparing the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with the calculated exact mass.
The fragmentation patterns observed in the mass spectrum can also offer insights into the structure of the molecule. The cleavage of substituent groups from the pyrazolo[1,5-a]pyrimidine core often results in characteristic fragment ions. For example, in the mass spectrum of 7-(4-chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine, the molecular ion peak was observed at m/z 306.20, consistent with its molecular weight. semanticscholar.org The presence of the chlorine isotope peak at [M+2] further supports the presence of a chlorine atom in the structure. semanticscholar.org
Table 2: Mass Spectrometry Data for Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Spectrum (m/z) | Ionization Method | Reference |
|---|---|---|---|---|---|
| 7-(4-Chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₇H₁₁ClN₄ | 306.75 | 306.20 [M⁺], 308.20 [M+2] | Not Specified | semanticscholar.org |
| 7-(4-Methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₈H₁₄N₄O | 302.34 | 302.20 [M⁺] | Not Specified | semanticscholar.org |
| Ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate | C₁₄H₁₃N₇O₂ | 311.30 | 312 [M+1] | Not Specified | ias.ac.in |
Infrared (IR) Spectroscopy for Functional Group Identification
For pyrazolo[1,5-a]pyrimidine-based compounds, the IR spectrum will typically show characteristic absorption bands for the C-H, C=C, C=N, and C-N bonds within the heterocyclic ring system. The presence of substituents will introduce additional characteristic bands. For example, a cyano group (-C≡N) will exhibit a strong and sharp absorption band in the region of 2200-2260 cm⁻¹. An amino group (-NH₂) will show characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. ias.ac.in For instance, in the IR spectrum of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the presence of the amino group was confirmed by bands at 3337 and 3332 cm⁻¹. ias.ac.in The nitrile functionality in a related derivative was identified by bands at 2237 and 2219 cm⁻¹. ias.ac.in
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Pyrazolo[1,5-a]pyrimidine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Amino (-NH₂) | 3300-3500 | 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 3337, 3332 | ias.ac.in |
| Cyano (-C≡N) | 2200-2260 | 5-amino-2-cyano-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxamide | 2237, 2219 | ias.ac.in |
| Azide (B81097) (-N₃) | 2100-2160 | 7-azido-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 2150 | ias.ac.in |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
The crystal structure of a pyrazolo[1,5-a]pyrimidine derivative reveals the planarity of the fused ring system and the orientation of its substituents. For example, X-ray diffraction studies have been used to confirm the structure of various substituted pyrazolo[1,5-a]pyrimidines, providing precise data on the geometry of the bicyclic core. researchgate.net The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the compound. For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative was crucial in establishing its predominant tautomeric form in the solid state. nih.gov
Table 4: Selected Crystallographic Data for a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative
| Parameter | Value |
|---|---|
| Compound Name | 2,5-diphenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
| CCDC Number | 2034666 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Tautomeric Form | 4a (as depicted in the reference) |
| Key Interactions | Electron density confirmed the C=O and N1, N3 positions. |
Data from a representative pyrazolo[1,5-a]pyrimidine derivative to illustrate the type of information obtained from X-ray crystallography. nih.gov
Tautomerism and Conformational Preferences within the Pyrazolo[1,5-a]pyrimidine Ring System
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is an important consideration for the pyrazolo[1,5-a]pyrimidine ring system. The potential for different tautomeric forms can have significant implications for the compound's chemical reactivity and biological activity. For example, in pyrazolo[1,5-a]pyrimidin-7(4H)-ones, three plausible tautomeric structures can exist. nih.gov The predominant tautomer can be influenced by the solvent and whether the compound is in solution or in the solid state. nih.gov X-ray crystallography has been instrumental in identifying the specific tautomeric form present in the crystalline state. nih.gov
The conformational preferences of the pyrazolo[1,5-a]pyrimidine ring system and its substituents are also of great interest. The fused bicyclic core is largely planar, but the substituents can adopt various conformations. mdpi.com The reduction of the pyrimidine ring to a tetrahydropyrazolo[1,5-a]pyrimidine introduces non-planarity and the possibility of different stereoisomers (syn and anti), each with distinct conformational labilities. nih.govmdpi.com The conformational analysis of these derivatives, often aided by NMR spectroscopy and computational modeling, is crucial for understanding their three-dimensional shape and how they interact with biological targets. nih.gov
Computational Chemistry and Molecular Modeling Studies on Pyrazolo 1,5 a Pyrimidine Scaffolds
Quantum Chemical Calculations and Electronic Structure Investigations (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which dictate its reactivity and photophysical behavior. Density Functional Theory (DFT) is a widely employed method for this purpose.
DFT calculations, often using the B3LYP functional, are utilized to determine the molecular structure and electronic properties of pyrazolo[1,5-a]pyrimidine derivatives. malayajournal.orgjcsp.org.pk Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. malayajournal.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. malayajournal.orgjcsp.org.pk
Time-Dependent DFT (TD-DFT) calculations are used to investigate the electronic transitions and photophysical properties of these compounds. rsc.orgrsc.org These studies have revealed that the absorption and emission properties of pyrazolo[1,5-a]pyrimidines can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the fused ring system. rsc.orgrsc.org For instance, TD-DFT analysis has shown that EDGs at position 7 can enhance absorption and emission intensities by promoting intramolecular charge transfer (ICT) to or from the pyrazolo[1,5-a]pyrimidine core. rsc.orgrsc.org This theoretical understanding is crucial for designing novel fluorescent probes and materials with specific optical properties. rsc.org A combined approach using multinuclear magnetic resonance spectroscopy and GIAO-DFT calculations has also proven effective in the unambiguous structural assignment of complex pyrazolo[1,5-a]pyrimidine isomers. nih.gov
Table 1: Selected Quantum Chemical Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Method/Basis Set | Calculated Property | Finding |
|---|---|---|---|
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives | DFT/B3LYP / 6-311G(d,p) & 6-311++G(2d,2p) | HOMO, LUMO, Energy Gap | Calculations provided insights into electron-donating/accepting abilities and chemical reactivity. malayajournal.orgjcsp.org.pk |
| 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines | DFT and TD-DFT | Electronic Structure, Absorption/Emission | EDGs at position 7 improve absorption and emission via Intramolecular Charge Transfer (ICT). rsc.orgrsc.org |
| 3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines | GIAO-DFT | Structural Assignment | Combined with NMR, DFT calculations confirmed the chemical structure of reaction products. nih.gov |
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule, such as a pyrazolo[1,5-a]pyrimidine derivative, binds to the active site of a biological target, typically a protein. These methods are instrumental in identifying new "hit" compounds and optimizing lead structures. nih.govtandfonline.com
Virtual screening campaigns, often employing pharmacophore models, have been used to search large chemical databases to identify novel pyrazolo[1,5-a]pyrimidine-based inhibitors for various therapeutic targets. nih.govtandfonline.com For example, this approach has successfully identified potential inhibitors of InhA, an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. nih.govtandfonline.com
Molecular docking simulations provide detailed predictions of the binding conformation and interactions of a ligand within a protein's binding pocket. For the pyrazolo[1,5-a]pyrimidine scaffold, docking studies have been crucial in elucidating its mechanism of action against numerous protein kinases and other enzymes. nih.gov Key findings from docking studies include:
CDK2 Inhibitors: Docking of pyrazolo[1,5-a]pyrimidine derivatives into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) revealed that the core scaffold mimics the adenine (B156593) group of ATP. nih.govnih.gov Specific interactions, such as hydrogen bonds formed by the pyrimidine (B1678525) nitrogen with hinge region residues like LYS89, are critical for inhibitory activity. ekb.eg
Trk Inhibitors: For Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the hinge residue MET592, anchoring the inhibitor in the active site. nih.gov
Other Targets: Docking studies have also guided the development of pyrazolo[1,5-a]pyrimidines as inhibitors of RNA polymerase, nih.gov MurA, acs.org and FLT3, among others. nih.gov These studies help rationalize the observed biological activity and provide a basis for designing modifications to improve potency and selectivity. nih.govdoaj.org
Table 2: Molecular Docking Studies of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target Protein | Compound Series | Key Findings/Interactions |
|---|---|---|
| CDK2/cyclin A | Pyrazolo[1,5-a]pyrimidine-7-N-yl derivatives | Binding in ATP cleft, H-bonds with hinge residues (LYS89). nih.govekb.eg |
| Tropomyosin Receptor Kinase (Trk) | Various pyrazolo[1,5-a]pyrimidine derivatives | Hinge interaction between pyrimidine N1 and MET592 residue. nih.gov |
| Enoyl-ACP reductase (InhA) | Novel pyrazolo[1,5-a]pyrimidine analogues | Identified as potential inhibitors through pharmacophore-based virtual screening and docking. nih.govtandfonline.com |
| AAK1 Kinase | Macrocyclic pyrazolo[1,5-a]pyrimidines | Hinge interaction via the aromatic pyrazolo[1,5-a]pyrimidine nitrogen. biorxiv.org |
| DNA Gyrase | Fused pyrazolo[1,5-a]pyrimidines | Docking studies performed to predict binding modes for potential antimicrobial agents. johnshopkins.edu |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new compounds and for understanding the structural features required for optimal potency. nih.govnih.gov
For pyrazolo[1,5-a]pyrimidine derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. nih.gov A 3D-QSAR study on 111 pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors yielded a robust CoMSIA model with high predictive capacity (Q² = 0.516, R²pre = 0.914). nih.gov The contour maps generated from this model provided a detailed roadmap for structural optimization: nih.gov
Steric Effects: The maps indicated that bulky substituents are favored at certain positions (R1 and R4) but disfavored elsewhere.
Hydrophobic Effects: Hydrophobic groups were shown to be beneficial in the R2 and R4 regions, enhancing binding.
Hydrogen Bonding: The model highlighted the importance of hydrogen bond donor groups at specific locations within the R3 position to improve inhibitory activity.
QSAR studies have also been applied to pyrazolo[1,s-a]pyrimidine derivatives targeting other kinases, such as Checkpoint kinase 1 (Chk1) and Pim-1/Pim-2 kinases. researchgate.netresearchgate.net These models help to explain the selectivity of inhibitors and guide the design of new analogues with improved activity profiles. researchgate.net
Table 3: QSAR/CoMSIA Study Findings for Pyrazolo[1,5-a]pyrimidine Inhibitors
| Target | Model Type | Key Structural Insights for Enhanced Activity |
|---|---|---|
| CDK2/cyclin A | 3D-QSAR (CoMSIA) | Bulky groups at R1/R4, hydrophobic groups at R2/R4, and specific H-bond donors at R3 are beneficial. nih.gov |
| Pim-1/Pim-2 Kinases | QSAR | Models identified key physicochemical properties (e.g., I-state, polarizability) that explain selectivity. researchgate.net |
| Chk1 Kinase | QSAR | Models developed to understand the structure-activity relationship of pyrazolo[1,5-a]pyrimidine inhibitors. researchgate.net |
Theoretical Analysis of Intermolecular and Intramolecular Interactions in Pyrazolo[1,5-a]pyrimidine Systems
The study of intermolecular and intramolecular interactions is crucial for understanding the crystal packing of pyrazolo[1,5-a]pyrimidines in the solid state and their binding behavior in biological systems. researchgate.net A combination of X-ray diffractometry and theoretical calculations provides a detailed picture of these non-covalent forces.
Theoretical studies on the crystal structures of pyrazolo[1,5-a]pyrimidine derivatives have identified several key interactions that stabilize the molecular packing: researchgate.net
π–π Stacking: These interactions are common between the aromatic pyrazole (B372694) and pyrimidine rings of adjacent molecules.
Halogen Bonds: Interactions such as Cl···N and Br···π (a lone pair···π interaction) play a significant role in the crystal lattice.
Hydrogen Bonds: Conventional and unconventional hydrogen bonds, including C–H···N and C–H···O, contribute to the stability of the crystal structure.
Intramolecular Interactions: Short contacts, such as an intramolecular interaction between a pyrazole nitrogen and a chlorine atom on a substituent (N···Cl), can influence the conformation of the molecule. researchgate.net
Molecular Dynamics (MD) simulations offer a dynamic perspective on these interactions, particularly within a biological context. MD simulations of pyrazolo[1,5-a]pyrimidine inhibitors bound to their target proteins, like CDK2, demonstrate the stability of the binding pose over time. nih.govrsc.org These simulations confirm that the inhibitor remains stabilized in the active site through a network of persistent hydrogen bonds and hydrophobic contacts, validating the initial docking predictions and providing a more complete understanding of the binding mechanism. nih.gov
Table 4: Types of Intermolecular and Intramolecular Interactions in Pyrazolo[1,5-a]pyrimidine Systems
| Interaction Type | Description | Method of Study |
|---|---|---|
| π–π Stacking | Interaction between the centroids of the pyrazole and/or pyrimidine rings. | X-ray Diffractometry, Theoretical Calculations. researchgate.net |
| Halogen Bonding | Interactions involving halogen atoms, such as Cl···N-pyrimidine (Lewis acid-base) and Br···π-pyrimidine. | X-ray Diffractometry, Theoretical Calculations. researchgate.net |
| Hydrogen Bonding | C–H···N and C–H···O interactions reinforcing the crystal structure. | X-ray Diffractometry. researchgate.net |
| Intramolecular Interactions | Short contacts between atoms within the same molecule, e.g., N···Cl. | X-ray Diffractometry. researchgate.net |
| Ligand-Protein Interactions | Dynamic hydrogen bonds and hydrophobic contacts in the active site. | Molecular Dynamics (MD) Simulations. nih.govrsc.org |
Structure Activity Relationship Sar and Rational Molecular Design of Pyrazolo 1,5 a Pyrimidin 5 Ylmethanamine Analogues
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is fundamentally linked to their core structure, which serves as a scaffold for interactions with biological targets. The fused, rigid, and planar N-heterocyclic system is a key determinant of its pharmacological properties. nih.govnih.gov
Key structural features essential for the activity of these compounds, particularly as kinase inhibitors, include:
The Pyrazolo[1,5-a]pyrimidine Core : This moiety is frequently responsible for forming critical hydrogen bonds with the hinge region of kinase enzymes, an interaction essential for anchoring the inhibitor in the ATP-binding pocket. mdpi.comnih.gov For instance, the N1 atom of the core can form a hydrogen bond with the amino acid Met592 in the hinge region of Tropomyosin receptor kinase (Trk). nih.gov
Specific Functional Groups : The presence of particular functional groups can dictate the type and strength of interactions. For example, in a series of Pim-1 kinase inhibitors, the substituent at the 5-position was found to be critical for establishing hydrogen bonding interactions with key residues like Asp-128 and Asp-131. nih.gov Similarly, for antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, specific moieties were identified as essential for activity. acs.org
The strategic placement of these determinants allows the molecule to effectively compete with ATP for binding to kinases or to interact with other biological targets with high affinity. rsc.org
Influence of Substituent Patterns on Target Potency and Selectivity
The potency and selectivity of pyrazolo[1,5-a]pyrimidine analogues are heavily influenced by the nature and position of various substituents on the core scaffold. nih.govrsc.org SAR studies have demonstrated that even minor modifications can lead to significant changes in biological activity.
Substitutions at C3, C5, and C7 : Modifications at these positions have been shown to enhance binding affinity to specific protein targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3-ITD), optimization of a screening hit led to potent compounds where specific substitutions dramatically increased activity, resulting in IC₅₀ values as low as 0.4 nM. nih.gov
For phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, placing an indole (B1671886) group at the C(5) position was found to be a promising core for future SAR studies, while a morpholine (B109124) group at the C(7) position was crucial for interacting with the hinge region. mdpi.com
Substitutions at the Pyrazole (B372694) Ring (C2, C4, C6) : While less commonly explored for kinase inhibition compared to the pyrimidine (B1678525) ring, substitutions here can also modulate activity. nih.gov In the development of PI3Kδ inhibitors, optimization of the C(2) position with various benzimidazole (B57391) derivatives was a key strategy. mdpi.com
Enhancing Selectivity : Strategic substitutions can improve selectivity for a specific target over others. For instance, adding a morpholine group at a specific position on the pyrazolo[1,5-a]pyrimidine core helped improve selectivity by reducing off-target effects in Trk inhibitors. mdpi.com Similarly, in a series of death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) inhibitors, a tert-butyl moiety on a benzylamide substituent led to excellent kinase selectivity. scienceopen.com
The following table summarizes the impact of different substituent patterns on the activity of pyrazolo[1,5-a]pyrimidine derivatives against various targets.
| Target Kinase | Position of Substitution | Substituent Type | Effect on Activity | Reference |
| Pim-1 | C5 | Oxygen/Nitrogen-containing moieties (e.g., amino group) | Maintained key hydrogen bonding; enhanced potency | nih.gov |
| FLT3-ITD | Multiple | Optimized aryl and other groups | Potent inhibition (IC₅₀ = 0.4 nM) | nih.gov |
| PI3Kδ | C7 | Morpholine | Crucial for hinge region interaction | mdpi.com |
| PI3Kδ | C5 | Indole derivatives | Improved potency and selectivity | mdpi.com |
| Trk | C3 | Picolinamide | Significantly enhanced activity | nih.gov |
| Trk | C5 | 2,5-difluorophenyl-substituted pyrrolidine | Further increased Trk inhibition | nih.gov |
| DRAK1 | Benzylamide Moiety | tert-butyl group | Good inhibitory activity and excellent selectivity | scienceopen.com |
Strategic Derivatization and Scaffold Diversification
To further optimize the therapeutic potential of the pyrazolo[1,5-a]pyrimidine core, researchers employ strategic derivatization techniques. These include the introduction of specific linkages to modulate interactions and the use of macrocyclization to enhance drug-like properties.
Amide and urea functionalities are frequently incorporated into pyrazolo[1,5-a]pyrimidine analogues to act as versatile linkers and key interacting elements.
Amide Linkages : The amide bond is a critical structural feature in many inhibitors. In a series of Trk inhibitors, the presence of a picolinamide moiety at the C3 position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly boost activity. nih.gov Similarly, for casein kinase 2 (CSNK2, formerly CK2) inhibitors, a meta-position amide substituent on an aniline ring plays a crucial role in binding by forming key hydrogen bonds. acs.org In one study, this critical amide was successfully replaced by a 1,2,4-triazole group, which acted as a bioisostere to maintain these essential interactions. acs.org
Urea Linkages : The introduction of urea derivatives has also been explored as a strategy for developing novel anticancer agents. A library of novel substituted aryl urea derivatives of pyrimidine-pyrazole demonstrated potent antiproliferative activity against several human cancer cell lines. researchgate.net
These linkages provide conformational rigidity and offer hydrogen bond donor and acceptor sites, which can be pivotal for high-affinity binding to target proteins.
Macrocyclization, the process of creating a large cyclic molecule, is an increasingly popular and effective strategy in modern drug design, particularly for kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. scienceopen.combiorxiv.org This approach offers several advantages:
Improved Potency and Selectivity : By constraining the molecule's conformation, macrocyclization reduces the entropic penalty of binding to the target, which can lead to enhanced potency. scienceopen.combiorxiv.org This conformational rigidity can also force the pharmacophore into an active and more selective conformation, improving the inhibitor's selectivity profile. biorxiv.org For example, a macrocyclization strategy was employed to develop highly selective inhibitors for casein kinase 2 (CK2) and to improve the selectivity of an inhibitor for AAK1 over the closely related kinase BIKE. biorxiv.orgnih.gov
Overcoming Drug Resistance : Kinase inhibitors can lose effectiveness due to point mutations in the target kinase. Macrocyclic inhibitors can be more effective against such mutations, often by reducing steric hindrance with bulky mutated amino acid residues. scienceopen.com Second-generation macrocyclic Trk inhibitors like Repotrectinib (TPX-0005) and Selitrectinib (Loxo-195) were specifically developed to address acquired resistance to earlier inhibitors. mdpi.comscienceopen.com
Enhanced Drug-like Properties : Macrocyclization can lead to compounds with excellent physicochemical properties and favorable oral pharmacokinetics, making them more promising drug candidates. scienceopen.com
The table below presents examples of macrocyclic pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
| Inhibitor Class | Target Kinase(s) | Rationale for Macrocyclization | Outcome | Reference |
| Repotrectinib (TPX-0005) | Trk/ROS1 | Overcome resistance mutations | FDA-approved second-generation inhibitor | mdpi.comscienceopen.com |
| Selitrectinib (Loxo-195) | Trk | Overcome resistance mutations | Effective against resistance mutations | mdpi.comscienceopen.com |
| IC20 (31) | CK2 | Improve selectivity | Highly potent and exclusively selective for CK2 | nih.gov |
| LP-935509 Analogue | AAK1/BIKE | Improve selectivity for AAK1 over BIKE | Achieved selectivity between the two closely related kinases | biorxiv.org |
Combinatorial Chemistry and Library Design Based on the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" well-suited for combinatorial chemistry and the design of compound libraries. nih.govnih.gov Its synthetic versatility allows for the creation of a large number of diverse analogues, which can then be screened for biological activity against various targets. nih.gov
Library Synthesis : Researchers have developed efficient methods for the parallel synthesis of large libraries of pyrazolo[1,5-a]pyrimidine derivatives. One approach involved the solution-phase synthesis of over 2200 carboxamides based on a 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine core. nih.gov Another project synthesized a chemical set of over 400 compounds to generate 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. nih.gov
Efficient Synthetic Strategies : The development of these libraries is facilitated by robust synthetic strategies, including cyclization, condensation, and multi-component reactions. nih.govrsc.org Palladium-catalyzed cross-coupling and click chemistry have further enabled the introduction of diverse functional groups, enhancing the structural diversity of these libraries. nih.govrsc.org For rapid preparation and purification, strategies often include the use of activated esters and scavenging reagents to remove excess starting materials and byproducts. nih.gov
This high-throughput approach accelerates the drug discovery process by allowing for the rapid identification of initial "hit" compounds, which can then be further optimized into potent and selective "lead" candidates for therapeutic development. nih.govmdpi.com
Mechanistic Investigations and in Vitro Biological Target Interactions of Pyrazolo 1,5 a Pyrimidin 5 Ylmethanamine Derivatives
Pyrazolo[1,5-a]pyrimidine (B1248293) as a Modulator of Protein Kinase Activity
Derivatives of pyrazolo[1,5-a]pyrimidine are recognized as a notable class of protein kinase inhibitors (PKIs), playing a crucial role in the field of targeted cancer therapy. nih.govrsc.org Protein kinases are key regulators of cellular signaling pathways and are frequently dysregulated in various diseases, particularly cancer, making them prime therapeutic targets. nih.govrsc.org The structural features of the pyrazolo[1,5-a]pyrimidine nucleus allow it to function as a versatile scaffold for developing potent and selective kinase inhibitors. nih.gov
Inhibition Mechanisms (e.g., ATP-Competitive, Allosteric) of Oncogenic Kinases
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase activity is through competition with adenosine (B11128) triphosphate (ATP) at its binding site. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine core can mimic the purine (B94841) ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site. nih.govnih.gov This hinge-binding motif anchors the inhibitor, blocking the access of ATP and thereby preventing the phosphorylation of substrate proteins. nih.govbiorxiv.org
Numerous studies have identified derivatives with a pyrazolo[1,5-a]pyrimidine core that effectively target the ATP-binding pocket of various oncogenic kinases. nih.gov For instance, dinaciclib, which features this scaffold, inhibits multiple cyclin-dependent kinases (CDKs) by occupying the ATP-binding site. nih.gov Similarly, the design of dual inhibitors targeting both CDK2 and Tropomyosin receptor kinase A (TRKA) has been based on preserving the pyrazolopyrimidine scaffold to facilitate hydrogen bonding with key residues like Leu83A of CDK2 and Met592 of TRKA. nih.gov While ATP-competitive inhibition is the most common mechanism, some pyrazolo[1,5-a]pyrimidines have been shown to act as allosteric inhibitors as well. nih.govrsc.org
Kinase Selectivity Profiling and Off-Target Considerations in Research
A significant challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold has been successfully modified to produce inhibitors with good selectivity profiles for a diverse range of kinases, including PIM, RET, JAK1, and ALK2. biorxiv.org
Research has shown that even small modifications to the scaffold can dramatically impact selectivity. biorxiv.org For example, one study optimized the pyrazolo[1,5-a]pyrimidine scaffold to develop a highly selective inhibitor of Casein Kinase 2 (CK2), a significant achievement given that other inhibitors based on this scaffold had shown considerable off-target activity against kinases like DYRK, DAPK, and HIPK. biorxiv.org Another research effort culminated in the identification of CFI-402257, a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), which demonstrated minimal activity against a panel of other kinases. nih.gov
Conversely, some derivatives are intentionally designed as dual or multi-kinase inhibitors to target multiple signaling pathways simultaneously, which can enhance anticancer efficacy and reduce the likelihood of drug resistance. nih.gov For example, compounds have been developed to dually inhibit CDK2 and TRKA. nih.gov The table below summarizes the selectivity profiles of several pyrazolo[1,5-a]pyrimidine-based inhibitors against various kinases.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| BS-194 (4k) | CDK2 | 3 | Selective CDK inhibitor. Also inhibits CDK1 (30 nM), CDK5 (30 nM), CDK9 (90 nM), and CDK7 (250 nM). nih.gov |
| BS-194 (4k) | CDK1 | 30 | |
| BS-194 (4k) | CDK5 | 30 | |
| BS-194 (4k) | CDK9 | 90 | |
| BS-194 (4k) | CDK7 | 250 | |
| CFI-402257 | TTK | 1.7 | Highly selective. Showed no activity against CYPs 1A2 and 2D6; inhibited 2C9 and 2C19 with IC₅₀s of 13 and 8 μM, respectively. nih.gov |
| Compound 6t | CDK2 | 90 | Exhibited potent dual inhibitory activity. nih.gov |
| Compound 6s | TRKA | 450 | |
| CPL302253 (54) | PI3Kδ | 2.8 | Highly selective against PI3Kα isoform. mdpi.com |
Receptor Binding and Antagonist Studies
Beyond protein kinases, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to bind to and modulate the activity of various receptors, demonstrating their versatility as therapeutic scaffolds.
Corticotropin-Releasing Factor Receptor 1 (CRF-1) Antagonism
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as antagonists for the Corticotropin-Releasing Factor Receptor 1 (CRF-1). nih.govnih.gov The CRF system is a key regulator of the stress response, and its dysregulation is implicated in various psychiatric and neurological disorders. google.com Consequently, CRF-1 receptor antagonists are of significant interest for treating stress-related conditions. google.com
Studies have identified several pyrazolo[1,5-a]pyrimidine compounds with high binding affinity for the human CRF-1 receptor. nih.gov A particular series of bicyclic antagonists demonstrated binding affinities (IC₅₀) ranging from 4.2 to 418 nM and functional antagonist activity (EC₅₀) between 4.0 and 889 nM. nih.gov The structure-activity relationship studies within these series have helped to delineate the spatial requirements for potent CRF-1 receptor binding. nih.govnih.gov
GABAA Receptor Binding Site Investigations
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. unifi.it Pyrazolo[1,5-a]pyrimidine and its quinazoline (B50416) analogues have been explored as modulators of GABAA receptor function. nih.govmdpi.com
Initial studies with certain pyrazolo[1,5-a]pyrimidines revealed that they did not compete for the binding site of [³H]flunitrazepam, a classic benzodiazepine (B76468), suggesting they interact with a receptor site distinct from the benzodiazepine binding site. nih.gov More recent investigations into related scaffolds like pyrazolo[1,5-a]quinazolines have further explored these interactions. nih.govmdpi.com It has been shown that some compounds can modulate the GABAA receptor in opposing manners, acting as either partial agonists or inverse partial agonists. nih.gov The presence of a substituent at the 3-position of the scaffold appears to be crucial for activity, while the 5-oxo-4,5-dihydro form is generally not suitable for binding. mdpi.com These studies point towards a complex interaction with the GABAA receptor, potentially involving allosteric modulation at sites other than the traditional benzodiazepine site, such as the α+/β− interface. unifi.itnih.gov
Investigation of Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro Studies)
Consistent with their activity as inhibitors of oncogenic kinases, numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative effects in a wide range of human cancer cell lines in vitro. ekb.egrhhz.netmdpi.com These studies are critical for establishing the potential of these compounds as anticancer agents.
Derivatives have shown efficacy against various cancer types, including colon, breast, liver, lung, and prostate cancers. ekb.egrhhz.netmdpi.comeurjchem.com For instance, compound BS-194 exhibited potent antiproliferative activity across a panel of 60 cancer cell lines with a mean GI₅₀ of 280 nmol/L. nih.gov Cell-based assays with this compound revealed inhibition of CDK substrate phosphorylation, leading to cell cycle arrest in the S and G₂/M phases. nih.gov Another study identified compound 14a as having very high activity against the HCT116 human colon tumor cell line, with an IC₅₀ of 0.0020 μM. eurjchem.com
The antiproliferative activity is often directly linked to the inhibition of specific kinases. For example, the anticancer effects of many pyrazolo[1,5-a]pyrimidines are attributed to their ability to inhibit various protein kinases, particularly CDKs. ekb.eg The table below presents a selection of in vitro antiproliferative data for various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) |
|---|---|---|---|
| Compound 14a | HCT-116 | Colon | 0.0020 eurjchem.com |
| Compound 5b | HCT-116 | Colon | 8.64 ekb.eg |
| Compound 42 | KM12 | Colon | 0.82 mdpi.com |
| Compound 42 | EKVX | Non-Small Cell Lung | 4.13 mdpi.com |
| Compound 43 | MCF7 | Breast | 3.36 mdpi.com |
| Compound 43 | HCT116 | Colon | 1.40 mdpi.com |
| Compound 43 | EKVX | Non-Small Cell Lung | 3.49 mdpi.com |
| BS-194 (4k) | Mean across 60 cancer cell lines | 0.280 (GI₅₀) nih.gov |
Development and Application of Pyrazolo[1,5-a]pyrimidine-Based Chemical Probes
The development of chemical probes from a known bioactive scaffold is a critical step in understanding the mechanism of action and identifying the specific biological targets of a class of compounds. These probes are typically engineered by attaching a reporter group, such as a fluorophore for imaging or a reactive group for affinity-based target identification, to the core molecule.
While direct examples for the Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine scaffold are not prominent, the general principles can be applied. For instance, the amine functionality at the 5-position of the pyrimidine (B1678525) ring offers a convenient attachment point for various probe moieties without significantly altering the core structure that may be responsible for target engagement.
Hypothetical Design of Chemical Probes:
A hypothetical chemical probe derived from this compound could involve the acylation of the methanamine group with a linker that terminates in a functional group suitable for click chemistry, such as an azide (B81097) or an alkyne. This would allow for the subsequent attachment of a variety of reporter tags.
Table 1: Potential Chemical Probes Based on the this compound Scaffold
| Probe Type | Reporter/Functional Group | Potential Application |
| Fluorescent Probe | NBD (Nitrobenzoxadiazole) | Cellular imaging and localization studies |
| Affinity-Based Probe | Biotin | Target pull-down and identification |
| Photoaffinity Probe | Diazirine or Benzophenone | Covalent labeling of target proteins upon photoactivation |
The utility of such probes would be to elucidate the in vitro biological interactions of this specific class of compounds. For example, a fluorescently labeled probe could be used in confocal microscopy to visualize its subcellular localization, providing clues about its potential targets. An affinity-based probe, such as a biotinylated derivative, could be used in pull-down assays with cell lysates to isolate and identify binding partners via mass spectrometry. Furthermore, a photoaffinity probe could be employed to create a covalent bond with its target upon UV irradiation, allowing for more robust identification of the direct binding protein.
The broader family of pyrazolo[1,5-a]pyrimidines has been explored for its fluorescent properties. For example, certain derivatives have been shown to exhibit tunable photophysical properties, with their absorption and emission spectra being influenced by the electronic nature of substituents on the fused ring system. This intrinsic fluorescence could be harnessed in the design of new chemical probes, potentially avoiding the need for a bulky external fluorophore.
Future Research Directions and Advanced Applications of Pyrazolo 1,5 a Pyrimidine Scaffolds
Design and Synthesis of Next-Generation Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine Analogues for Biological Research
The design and synthesis of novel analogues of this compound are central to exploring and optimizing their biological activity. A key strategy involves multi-step synthetic sequences that allow for diversification at the C5 position.
One established pathway begins with the creation of a dihydroxy-heterocycle intermediate, such as 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, by reacting an aminopyrazole with diethyl malonate. nih.gov This intermediate is then subjected to chlorination using phosphorus oxychloride to yield a dichloro-derivative, for instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov Subsequent functionalization can be achieved through selective substitution. For example, a crucial intermediate, 2-[(benzyloxy)methyl]-7-morpholinopyrazolo[1,5-a]pyrimidine-5-carbaldehyde, can be synthesized and then utilized in reductive amination reactions. mdpi.com This aldehyde intermediate is reacted with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish a library of C5-substituted methanamine derivatives. nih.govmdpi.com
This synthetic approach allows for the introduction of diverse functional groups at the methanamine nitrogen, which is critical for probing structure-activity relationships (SAR). Researchers have successfully synthesized libraries of these analogues, incorporating moieties like N-tert-butylpiperazine, morpholine (B109124), and 4-methylpiperidin-4-ol, with yields ranging from 38% to 93%. mdpi.com
Table 1: Synthesis of this compound Analogues via Reductive Amination
| Amine Reagent | Resulting C5-Substituent | Yield (%) |
|---|---|---|
| N-tert-butylpiperazine | -CH2-N(piperazin-1-yl)-tert-butyl | 53-93% |
| Morpholine | -CH2-morpholino | 38-93% |
| 2-(4-piperidyl)-2-propanol | -CH2-N(piperidin-4-yl)-C(CH3)2OH | 63% |
| 4-methylpiperidin-4-ol | -CH2-N(piperidin-4-yl)-CH3(OH) | 38-93% |
Data synthesized from multiple experimental procedures. nih.govmdpi.com
These synthetic strategies are vital for developing next-generation compounds with improved potency and selectivity for various biological targets. mdpi.com
Addressing Research Challenges in Selectivity and Overcoming Resistance Mechanisms in Target Inhibition
A primary challenge in the development of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is achieving high selectivity for the target kinase to minimize off-target effects. nih.govrsc.org Another significant hurdle is the emergence of drug resistance, often due to mutations in the target protein. nih.gov
Improving Selectivity: Structure-guided design is a powerful tool for enhancing selectivity. For instance, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the pyrazolo[1,5-a]pyrimidine core has been modified to achieve isoform-selectivity. It was discovered that introducing specific substituents at the C5 position could exploit differences in the affinity pockets of PI3K isoforms. mdpi.commdpi.com Docking studies revealed that a hydrogen bond between a morpholine ring on the scaffold and the amino acid Val-828 in the hinge region is crucial for binding. nih.govmdpi.com Furthermore, introducing an indole (B1671886) or benzimidazole (B57391) group at the C5 position can form additional interactions, for example with Trp-760, which helps to block binding to other isoforms and thus increases selectivity for PI3Kδ. mdpi.commdpi.com The development of CPL302415, a potent and highly selective PI3Kδ inhibitor, showcases the success of this approach. nih.gov
Table 2: Selectivity Profile of a C5-Substituted Pyrazolo[1,5-a]pyrimidine Inhibitor (CPL302415)
| Kinase Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kδ) |
|---|---|---|
| PI3Kδ | 18 | 1 |
| PI3Kα | 1422 | 79 |
| PI3Kγ | 16902 | 939 |
| PI3Kβ | 25470 | 1415 |
Data sourced from a study on selective PI3Kδ inhibitors. nih.gov
Overcoming Resistance: In the context of Tropomyosin receptor kinase (Trk) inhibitors, resistance to first-generation drugs like Larotrectinib, which is built on a pyrazolo[1,5-a]pyrimidine core, has emerged. nih.gov To combat this, second-generation inhibitors such as Repotrectinib and Selitrectinib have been developed. These newer compounds are designed to be effective against both wild-type and mutated kinases. The strategies involve creating macrocyclic analogues or modifying the scaffold to accommodate changes in the ATP-binding pocket caused by resistance mutations. nih.gov This highlights the adaptability of the pyrazolo[1,5-a]pyrimidine framework in designing next-generation drugs that can overcome clinical resistance. nih.gov
Expanding the Scope of Pyrazolo[1,5-a]pyrimidine Applications in Chemical Biology
While extensively studied as kinase inhibitors for cancer therapy, the applications of pyrazolo[1,5-a]pyrimidine derivatives are expanding into new areas of chemical biology. nih.govnih.gov These compounds are being developed as chemical probes and modulators of diverse biological pathways.
Antiviral Agents: Researchers are targeting host proteins essential for viral replication as a broad-spectrum antiviral strategy. Pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been developed to selectively target Adaptor Associated Kinase 1 (AAK1), a host protein involved in clathrin-mediated endocytosis, a pathway hijacked by many viruses for entry into cells. elifesciences.org Several derivatives have also shown promise against viruses of emerging concern, including MERS Coronavirus, Zika, and Ebola. byu.edu
CNS Disorders: The scaffold is being used to develop inhibitors for targets relevant to central nervous system (CNS) disorders. For example, a pyrazolo[1,5-a]pyrimidine derivative, MT-3014, was identified as a highly selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme in the signaling pathways of the basal ganglia. elsevierpure.com Such inhibitors have potential therapeutic applications in conditions like schizophrenia and Huntington's disease.
Antifungal Agents: The versatility of the pyrazolo[1,5-a]pyrimidine core extends to agriculture and phytopathology. Derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogens. nih.gov For example, specific 6,7-diarylpyrazolo[1,5-a]pyrimidines have shown potent inhibition of fungi like Alternaria solani and Cytospora sp., suggesting their potential use as agricultural fungicides. nih.gov
Antimicrobial and Anti-proliferative Complexes: The scaffold can be incorporated into organometallic complexes to enhance biological activity. Rhenium(I) complexes incorporating pyrazolo[1,5-a]pyrimidine-based ligands have demonstrated potent anti-proliferative activity against HCT116 colon cancer cells and showed better antimicrobial activity compared to the ligands alone. semanticscholar.org
These expanding applications underscore the importance of the pyrazolo[1,5-a]pyrimidine scaffold as a versatile tool for chemical biologists to probe and modulate a wide array of biological processes. nih.govresearchgate.net
Advancements in Sustainable Synthesis and Methodological Innovation for Pyrazolo[1,5-a]pyrimidine Derivatives
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, aligning with the principles of green chemistry. rsc.orgbme.hu These innovations aim to reduce waste, shorten reaction times, and utilize less hazardous reagents compared to conventional heating methods. bme.huresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. This technique can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.gov For example, a three-step synthesis of novel 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was achieved in just one hour total reaction time using a microwave reactor, with yields ranging from 34-92%. byu.edu
Ultrasound Irradiation: Sonochemistry provides another green alternative for promoting chemical reactions. The use of ultrasonic irradiation for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been shown to be highly efficient, especially when conducted in aqueous media. bme.huresearchgate.net This method avoids the need for volatile organic solvents and often leads to shorter reaction times and high yields. researchgate.net
One-Pot and Multicomponent Reactions: To improve process efficiency and reduce waste, one-pot and multicomponent reactions are being developed. These strategies allow for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines from simple precursors in a single step, avoiding the need to isolate intermediates. nih.gov A one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles, enaminones, and sodium halides. nih.gov
Green Solvents and Catalysts: A significant push in sustainable synthesis is the replacement of hazardous solvents and catalysts. Researchers have successfully synthesized pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using water as a solvent and potassium bisulfate (KHSO4) as a mild, reusable catalyst under ultrasound conditions. bme.hu This approach minimizes environmental impact and simplifies product work-up. bme.huresearchgate.net
These methodological advancements not only make the synthesis of pyrazolo[1,5-a]pyrimidines more sustainable but also facilitate the rapid generation of diverse compound libraries for biological screening. nih.govrsc.org
Q & A
What are the common synthetic routes for Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine derivatives?
Basic
The synthesis typically involves condensation reactions of 5-aminopyrazoles with electrophilic partners. Key methods include:
- One-pot strategies : Barbituric acids, 1H-pyrazol-5-amines, and aldehydes react under solvent-free conditions to form pyrazolo[1,5-a]pyrimidine cores (e.g., α,β-unsaturated ketones) .
- Regioselective synthesis : Novel catalysts enable regiocontrol, as demonstrated in the synthesis of 5-methyl-4-phenyl derivatives via multi-step cyclization .
- Functional group transformations : Reduction of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates with DIBAL-H yields carbaldehydes, which are further condensed with acetophenones to form chalcone hybrids .
How are this compound derivatives characterized?
Basic
Structural elucidation relies on:
- Spectroscopy : ¹H NMR and LCMS confirm molecular identity and purity (e.g., >96% purity achieved via HPLC) .
- High-resolution mass spectrometry (HRMS) : Used to validate molecular formulas (e.g., C₁₃H₁₁N₅O with [M+H]⁺ = 254.1042) .
- X-ray crystallography : Determines crystal packing and bond angles (e.g., monoclinic P2₁/c for 7-chloro derivatives) .
What strategies optimize derivatives for in vivo studies?
Advanced
Key optimization steps include:
- Solubility enhancement : Introducing cyclopropylamino groups improves pharmacokinetic profiles (e.g., compound 2m with 96.7% purity) .
- Catalytic cross-coupling : Pd(OAc)₂/BINAP systems enable functionalization at position 7 for target selectivity .
- Purification : Reverse-phase HPLC ensures high purity, critical for reducing off-target effects .
How to analyze structure-activity relationships (SAR) for kinase inhibitors?
Advanced
SAR studies involve:
- Systematic substitution : Modifying positions 3, 5, and 7 (e.g., trifluoromethyl groups enhance kinase binding affinity) .
- Kinase profiling : Testing against panels (e.g., Pim-1, CDK9) to assess selectivity .
- Co-crystallography : Resolving inhibitor-kinase complexes to guide rational design (e.g., Dinaciclib’s binding to CDK2) .
How to resolve contradictory data in biological activity assessments?
Advanced
Address discrepancies by:
- Orthogonal assays : Combine immunoblotting (e.g., p53 phosphorylation) with RT-PCR for apoptosis-related genes (BAX, Bcl2) .
- Genetic validation : siRNA knockdown of targets (e.g., CSNK2A) confirms mechanism of action .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across cell lines .
What pharmacological activities are associated with this scaffold?
Basic
Reported activities include:
- Anticancer : p53 activation via mitochondrial apoptosis pathways , Pim-1 kinase inhibition , and CRF1 receptor antagonism .
- Antibacterial : Pyrazolo[1,5-a]pyrimidines with sulfonamido moieties show Gram-positive activity .
- CNS modulation : TSPO ligands for neurological disorders .
How to design multi-targeted conjugates?
Advanced
Design strategies include:
- Chalcone hybridization : Link pyrazolo[1,5-a]pyrimidine carbaldehydes to chalcones via Claisen-Schmidt condensation .
- Weinreb amide chemistry : Convert aldehydes to ketones for further derivatization (e.g., Grignard reactions) .
- Bifunctional linkers : Anthranilamide conjugates enhance dual-target engagement (e.g., p53 and kinase modulation) .
What analytical challenges arise in purity assessment?
Advanced
Common challenges and solutions:
- Isomeric impurities : Chiral HPLC separates enantiomers (e.g., rac-methyl derivatives) .
- Residual solvents : GC-MS monitors DMSO/ethanol traces after synthesis .
- Degradation products : Accelerated stability studies (40°C/75% RH) identify labile functional groups .
What are key considerations in regioselective synthesis?
Basic
Control regiochemistry via:
- Catalyst design : Novel catalysts direct cyclization to favor 5- or 7-substituted products .
- Solvent effects : Ethanol vs. dichloromethane influences reaction pathways (e.g., DIBAL-H reductions) .
- Protecting groups : Boc/benzyl groups shield reactive amines during multi-step syntheses .
How to evaluate target engagement in cellular models?
Advanced
Methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
